![molecular formula C7H4BrNO2 B13658102 6-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13658102.png)
6-Bromobenzo[c]isoxazol-3(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromobenzo[c]isoxazol-3(1H)-one is a chemical compound with the molecular formula C7H4BrNO2 It is a brominated derivative of benzo[c]isoxazole, which is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromobenzo[c]isoxazol-3(1H)-one typically involves the bromination of benzo[c]isoxazole. One common method involves the reaction of benzo[c]isoxazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position on the ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where benzo[c]isoxazole is fed into a reactor along with bromine and a solvent. The reaction mixture is then subjected to controlled heating and stirring to achieve the desired product. The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
化学反应分析
Types of Reactions
6-Bromobenzo[c]isoxazol-3(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted benzo[c]isoxazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
科学研究应用
6-Bromobenzo[c]isoxazol-3(1H)-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-Bromobenzo[c]isoxazol-3(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
6-Bromobenzo[d]isoxazol-3-ylamine: Another brominated derivative of benzoisoxazole with similar structural features.
6-Chlorobenzo[c]isoxazol-3(1H)-one: A chlorinated analog with potentially different reactivity and properties.
Benzo[c]isoxazol-3(1H)-one: The parent compound without any halogen substitution.
Uniqueness
6-Bromobenzo[c]isoxazol-3(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can affect the compound’s behavior in different environments.
属性
分子式 |
C7H4BrNO2 |
|---|---|
分子量 |
214.02 g/mol |
IUPAC 名称 |
6-bromo-1H-2,1-benzoxazol-3-one |
InChI |
InChI=1S/C7H4BrNO2/c8-4-1-2-5-6(3-4)9-11-7(5)10/h1-3,9H |
InChI 键 |
VNHQGDZYLCGCRX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)NOC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


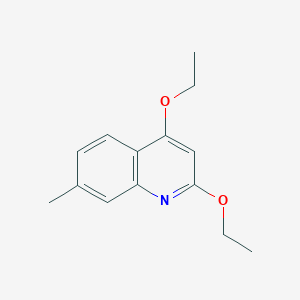
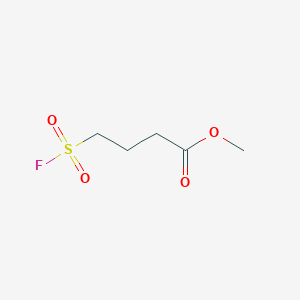


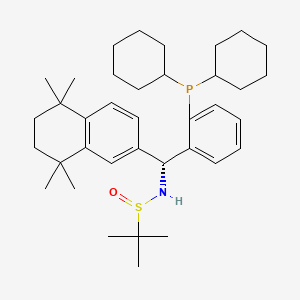


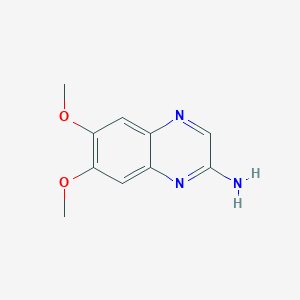
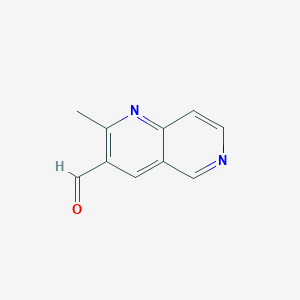
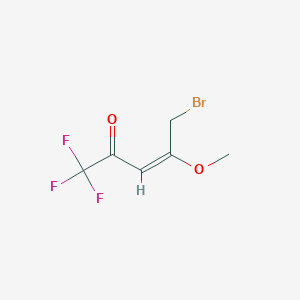
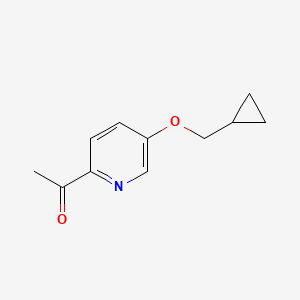
![9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-1H-purin-6(9H)-one](/img/structure/B13658103.png)


